4-Methoxy-3-thien-2-yl-benzaldehyde
Description
4-Methoxy-3-thien-2-yl-benzaldehyde is a benzaldehyde derivative substituted with a methoxy group at position 4 and a thiophen-2-yl group at position 3 (Figure 1). The thienyl group introduces sulfur-based aromaticity, while the methoxy group contributes electron-donating effects.
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
4-methoxy-3-thiophen-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H10O2S/c1-14-11-5-4-9(8-13)7-10(11)12-3-2-6-15-12/h2-8H,1H3 |
InChI Key |
DHLPMHXAIYSZFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Positional Isomers
a) 4-Methoxy-3-methylbenzaldehyde
- Structure : Methoxy at C4, methyl at C3.
- Properties : Lacks the sulfur-containing thienyl group, reducing aromatic π-conjugation complexity. Widely used in research for its stability and ease of synthesis .
- Applications : Intermediate in drug synthesis and agrochemicals.
b) 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0)
- Structure : Methoxy at C4, methyl at C2.
- Properties : Positional isomerism alters steric and electronic effects. The methyl group at C2 may hinder electrophilic substitution at the ortho position compared to C3-substituted analogs .
c) 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- Structure : Methoxy at C4, trifluoromethyl at C3.
- Properties : The electron-withdrawing CF₃ group increases electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions. Used in fluorinated drug candidates .
d) 2-Hydroxy-4-methoxybenzaldehyde (CAS 673-22-3)
- Structure : Hydroxy at C2, methoxy at C4.
- Properties: The phenolic -OH group allows for hydrogen bonding, increasing solubility in polar solvents. Known for antioxidant and antimicrobial activity .
Physicochemical Properties
Key Observations :
- Predicted pKa (~9.92) suggests moderate acidity, comparable to phenolic derivatives like 2-hydroxy-4-methoxybenzaldehyde .
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